![molecular formula C20H18FN3OS B2594194 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide CAS No. 450343-97-2](/img/structure/B2594194.png)
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thieno[3,4-c]pyrazole ring and a fluorobenzamide group . The presence of these groups suggests that this compound might have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized by reacting appropriate precursors in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It likely has a complex three-dimensional structure due to the presence of the thieno[3,4-c]pyrazole ring and the fluorobenzamide group .Scientific Research Applications
Anticancer Applications
Research has indicated that fluoro-substituted benzopyrans, which share a structural similarity with N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide, exhibit significant anticancer activity. A study demonstrated that these compounds, upon undergoing various synthetic modifications, show potent anticancer properties against human cancer cell lines, including lung, breast, and CNS cancers at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Fluorescent Chemosensors
Derivatives structurally related to the target compound have been explored for their utility as fluorescent chemosensors. One notable example is a pyrazoline derivative that has been developed to selectively detect Fe3+ ions in solutions. This compound exhibits on-off fluorescence behavior, making it a promising tool for the fluorometric detection of metal ions (Khan, 2020).
Material Science and Photovoltaic Devices
In the realm of material science, thieno[3,4-b]pyrazine-based monomers, which bear resemblance to the compound , have been synthesized and used to create donor−acceptor copolymers for application in photovoltaic devices. These copolymers have been studied for their optical properties, electrochemical behavior, and photovoltaic performance, offering insights into the development of new materials for energy conversion (Zhou et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It has been found to have a good binding interaction with targeted amino acids .
Mode of Action
The N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide interacts with its targets through a series of intermolecular interactions, including hydrogen bonding and interactions involving the π-ring . The compound was found to have a good binding interaction with targeted amino acids, with a binding score of -5.26 kcal/mol .
properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-12-4-3-5-18(13(12)2)24-19(16-10-26-11-17(16)23-24)22-20(25)14-6-8-15(21)9-7-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDDQOZJRADNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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